2-Chloronaphthalene-1-sulfonic acid
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Overview
Description
2-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 2-chloronaphthalene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
2-Chloronaphthalene+H2SO4→2-Chloronaphthalene-1-sulfonic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-chloronaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfonates.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Production of sulfonic acid derivatives.
Reduction: Formation of sulfonates
Scientific Research Applications
2-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Chloronaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial in its role as a catalyst and in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
- 2-Chloronaphthalene
Comparison
2-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This dual functionality imparts distinct chemical properties, making it more reactive in certain substitution and oxidation reactions compared to its analogs. The presence of the chlorine atom also enhances its utility in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
2-chloronaphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFHIFSLHEIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611465 |
Source
|
Record name | 2-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-06-1 |
Source
|
Record name | 2-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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